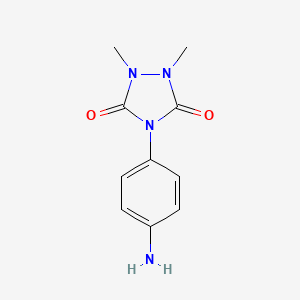
4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of six carbon atoms) with an amino group (NH2) attached. It also contains a 1,2,4-triazolidine-3,5-dione group, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with additional oxygen atoms double-bonded to two of the carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the aminophenyl and triazolidine-dione groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminophenyl group would likely contribute to the compound’s aromaticity, while the triazolidine-dione group could introduce some polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amino group in the aminophenyl part of the molecule could potentially participate in various reactions, such as condensation reactions or acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Applications De Recherche Scientifique
Triazole Derivatives and Antiseizure Activity
Triazoles, including 1,2,4-triazole derivatives, have gained significant interest in medicinal chemistry due to their diverse properties and bioactivities. 1,2,4-Triazole and its derivatives have been identified as key motifs in medicinal chemistry and have demonstrated potential value in the field of antiseizure therapeutics. Extensive research over the past two decades has highlighted the promising role of 1,2,4-triazole-containing compounds as antiseizure agents. The systematic review conducted by Wang, Quan, and Liu (2022) emphasizes the distinct niche occupied by triazoles in heterocyclic chemistry and their potential development as antiseizure drugs for clinical use, indicating a significant area of scientific research for 4-(4-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione and its related structures (Wang, Quan, & Liu, 2022).
Catalytic Synthesis and Biological Activity of Aminopyridines
Aminopyridines are extensively studied heterocyclic compounds due to their significant biological activities. They exhibit a variety of pharmacological activities, drawing attention from researchers to explore their potential. A study by Orie, Duru, and Ngochindo (2021) reviews the synthesis, complexation, and biological activities of aminopyridine derivatives, highlighting their importance in developing compounds with high bioactivity and lesser toxicity. This research suggests potential applications for compounds related to this compound in the synthesis of biologically active molecules (Orie, Duru, & Ngochindo, 2021).
Pharmacokinetics and Toxicology of Novel Psychoactive Compounds
While not directly related to this compound, the research conducted by Gibbons (2012) provides insight into the basic chemistry, pharmacokinetics, and toxicology of novel psychoactive compounds. This review discusses the challenges in evaluating the harm of these compounds due to a lack of literature on their chemistry and pharmacology. Understanding the broader context of novel psychoactive substances may offer insights into the research and development of compounds like this compound, especially in areas related to their pharmacological and toxicological profiles (Gibbons, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABGUZODAZFOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
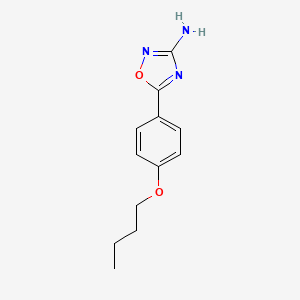
![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)
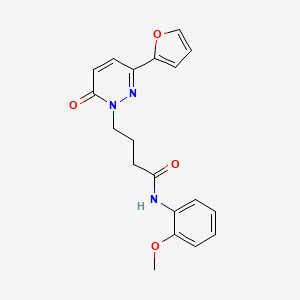
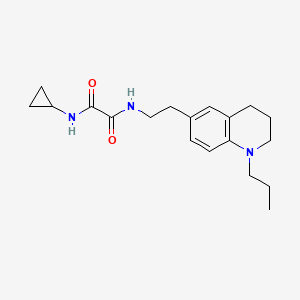
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2530163.png)
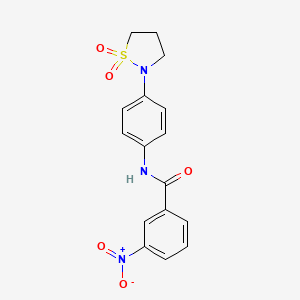
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)


![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)



